MAO‑B Inhibitory Potency: C4‑Bromophenoxy Isomer (5e) vs. C3‑Bromophenoxy Isomer (5f) – A 6.5‑Fold Difference in the Same Study
In a head‑to‑head enzymatic study conducted under identical conditions, the C4‑substituted benzonitrile 5e [4-(4-bromophenoxy)benzonitrile] inhibited recombinant human MAO‑B with an IC₅₀ of 266 nM, whereas its C3‑substituted regioisomer 5f [3-(4-bromophenoxy)benzonitrile] exhibited an IC₅₀ of 41 nM [1] [2]. This corresponds to a 6.5‑fold potency advantage for the C3 isomer. Both compounds were far weaker than the corresponding phthalonitrile analogs, which reach low‑nanomolar potencies (e.g., 4h: IC₅₀ = 4.80 nM) [2]. The data confirm that the substitution position, not merely the bromophenoxy moiety, is the dominant factor controlling MAO‑B engagement.
| Evidence Dimension | MAO‑B inhibitory potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | 266 nM (compound 5e) |
| Comparator Or Baseline | 41 nM (compound 5f, C3‑substituted isomer); 4.80 nM (phthalonitrile 4h, positive control) |
| Quantified Difference | 6.5‑fold lower potency for 5e vs. 5f; 55‑fold lower potency vs. phthalonitrile 4h |
| Conditions | Recombinant human MAO‑B, fluorometric assay, pH 7.4, 25 °C, sigmoidal dose–response curve [1] |
Why This Matters
Investigators selecting a bromophenoxy‑benzonitrile for MAO‑B pharmacology must use the C4 isomer (266 nM) as a lower‑potency comparator to benchmark the C3 isomer (41 nM); procurement of the wrong regioisomer will introduce a 6.5‑fold systematic error in potency readouts.
- [1] Manley-King CI, Bergh JJ, Petzer JP. Monoamine oxidase inhibition by C4-substituted phthalonitriles. Bioorg Chem. 2012;40(1):114-124. PMID: 22100142. View Source
- [2] BindingDB. BDBM86785 (Benzonitrile analogue, 5e) and BDBM86786 (Benzonitrile analogue, 5f). MAO inhibition data extracted from Bioorg Chem 2012. View Source
